(R)-3-(1-(Dimethylamino)ethyl)phenol
Overview
Description
Synthesis Analysis
The synthesis of phenolic compounds, including derivatives similar to "(R)-3-(1-(Dimethylamino)ethyl)phenol," involves a range of methods aiming to introduce functional groups that contribute to their chemical behavior and applications. While specific synthesis routes for this compound are not directly outlined in the literature, the general approaches to synthesizing phenolic substances involve electrophilic aromatic substitution reactions, where the presence of a dimethylamino group could be introduced through subsequent modifications (Allen & Geddes, 1957)1.
Molecular Structure Analysis
The molecular structure of phenolic compounds significantly influences their chemical reactivity and physical properties. The phenol moiety provides an aromatic platform, while the dimethylaminoethyl side chain introduces additional functional capabilities, such as potential for hydrogen bonding and polarity, impacting the compound's solubility and reactivity (Zhao et al., 2020)2.
Chemical Reactions and Properties
Phenolic compounds undergo various chemical reactions, including oxidation, reduction, and conjugation processes. The reactivity of the phenol group and the influence of the dimethylaminoethyl chain can lead to complex interactions with other chemical entities, contributing to the formation of polymers or coupling products under specific conditions (Yokoyama, 2015)3.
Physical Properties Analysis
The physical properties of phenolic compounds, such as "(R)-3-(1-(Dimethylamino)ethyl)phenol," include solubility in organic solvents and water, boiling and melting points, and vapor pressure. These properties are dictated by the molecular structure, where the balance between the hydrophobic aromatic ring and hydrophilic functional groups plays a critical role (Huang et al., 2021)4.
Chemical Properties Analysis
The chemical properties encompass the acidity of the phenol group, the basicity of the dimethylamino group, and the overall electron distribution within the molecule. These attributes affect the compound's reactivity towards acids, bases, oxidizing agents, and its participation in hydrogen bonding and electrostatic interactions (Woolverton, 1986)5.
Scientific Research Applications
Analytical Chemistry Applications
The non-aqueous titration of phenolic compounds is a significant area of study within analytical chemistry. For example, Allen and Geddes (1957) explored methods for the titration of very weak acids, discussing suitable solvents and titration curves for phenolic substances, highlighting the practicality of dimethylformamide as a solvent for such analyses (Allen & Geddes, 1957). This research could provide foundational knowledge for applying (R)-3-(1-(Dimethylamino)ethyl)phenol in analytical contexts, given its phenolic nature.
Environmental Science and Pollution Control
Research into the eco-environmental applications of metal and metal-oxide nanozymes for the removal and transformation of phenolic contaminants showcases the potential environmental relevance of phenolic compounds. Chen et al. (2019) discussed how these nanozymes could address the ecotoxicity of phenolic contaminants in aquatic ecosystems, suggesting a possible research vector for phenolic compounds like (R)-3-(1-(Dimethylamino)ethyl)phenol in pollution control (Chen et al., 2019).
Biochemical Research and Pharmacology
Phenolic acids, such as chlorogenic acid (CGA), have been studied extensively for their biological and pharmacological effects. Naveed et al. (2018) reviewed CGA's roles, including antioxidant activity and modulation of lipid metabolism, which could be relevant for the biochemical study of phenolic compounds like (R)-3-(1-(Dimethylamino)ethyl)phenol (Naveed et al., 2018).
Agricultural and Food Chemistry
The influence of polyphenols in foods has been a subject of considerable interest due to their health benefits. Research by Acosta-Estrada et al. (2014) into bound phenolics in foods highlights the complexity and importance of phenolic compounds in the diet and could provide a context for studying (R)-3-(1-(Dimethylamino)ethyl)phenol in food science or nutritional research (Acosta-Estrada et al., 2014).
Safety And Hazards
“®-3-(1-(Dimethylamino)ethyl)phenol” is classified under GHS07 for safety. The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
3-[(1R)-1-(dimethylamino)ethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZXRLWUYONVCP-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437974 | |
Record name | (R)-3-(1-(DIMETHYLAMINO)ETHYL)PHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(1-(Dimethylamino)ethyl)phenol | |
CAS RN |
851086-95-8 | |
Record name | (R)-3-(1-(DIMETHYLAMINO)ETHYL)PHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 851086-95-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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